molecular formula C12H13NO B089040 2,3,4,9-Tetrahydro-1H-carbazol-7-ol CAS No. 13314-79-9

2,3,4,9-Tetrahydro-1H-carbazol-7-ol

Cat. No.: B089040
CAS No.: 13314-79-9
M. Wt: 187.24 g/mol
InChI Key: RRCBLNWXGZIKND-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is a chemical compound with the molecular formula C12H13NO It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol typically involves the reduction of carbazole derivatives. One common method is the catalytic hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-one or other oxidized derivatives.

    Reduction: Further reduction can lead to fully saturated carbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-7-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-ol
  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one
  • 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBLNWXGZIKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432808
Record name 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-79-9
Record name 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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